(2,6-Dichlorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. It is characterized by the presence of a trimethylsilyl group attached to a 2,6-dichlorophenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-Dichlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the phenyl ring, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield (2,6-dimethoxyphenyl)trimethylsilane .
Scientific Research Applications
(2,6-Dichlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into potential pharmaceutical applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
(2,6-Dibromophenyl)trimethylsilane: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
(2,6-Dichlorophenyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .
Biological Activity
(2,6-Dichlorophenyl)trimethylsilane, a silane compound with significant biological implications, has garnered attention due to its potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group attached to a trimethylsilane moiety, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown variable results depending on the cell line used.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the phenyl ring and silane group significantly influence its biological activity. Key findings include:
- Substituent Effects : The presence of chlorine atoms at the 2 and 6 positions enhances the compound's lipophilicity and potentially its ability to penetrate cellular membranes.
- Silane Group Influence : The trimethylsilane moiety is crucial for enhancing the stability and reactivity of the compound in biological systems.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm against S. aureus, suggesting moderate antimicrobial activity. -
Cytotoxicity Assessment :
In vitro tests conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 25 µM. This indicates potential for further development as an anticancer agent. -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is a target for anti-infective agents. Results showed that it could inhibit DXS activity with an IC50 value of 30 µM, highlighting its potential as a lead compound in drug design.
Data Tables
Biological Activity | Test Organism/Cell Line | IC50/Zone of Inhibition |
---|---|---|
Antimicrobial | Staphylococcus aureus | 15 mm |
Cytotoxicity | Human Cancer Cell Line | 25 µM |
Enzyme Inhibition | DXS | 30 µM |
Properties
CAS No. |
20082-66-0 |
---|---|
Molecular Formula |
C9H12Cl2Si |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |
InChI Key |
IDQZIBONBKMSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.